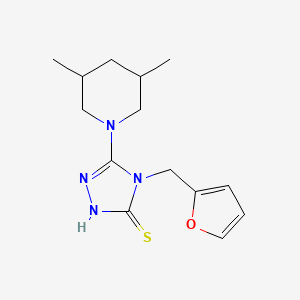
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, also known as JNJ-40411813, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD.
Applications De Recherche Scientifique
Complexation of Metal Ions
A study by Matczak-Jon et al. (2010) explored the solution properties of a series of aminomethane-1,1-diphosphonic acids and related compounds with pyridyl and other aromatic side chains. These compounds, including variations similar to the chemical , demonstrated a strong tendency to form protonated multinuclear complexes with metal ions like Zn(II), Mg(II), and Ca(II). This finding is crucial for understanding the aggregational properties and complex-formation equilibria of such compounds in solution (Matczak-Jon et al., 2010).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, as studied by Bayrak et al. (2009), involved a compound structurally related to the one . These compounds exhibited significant antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Bayrak et al., 2009).
Pyrrole and Pyrrolidine Derivatives
Anderson and Liu (2000) discussed pyrrole and pyrrolidine derivatives, emphasizing their importance in biological molecules like heme and chlorophyll. Pyrrolidine derivatives, which are structurally similar to the chemical , are used as intermediates, wetting agents, and solvents, and are known for their relatively low toxicity (Anderson & Liu, 2000).
Synthesis and Bioactivities of 4-Amino Derivatives
Liu et al. (2014) investigated the synthesis and potential bioactivities of 4-amino tetramic acid derivatives. They tested these compounds for various biological activities, including herbicidal, fungicidal, insecticidal, and antitumor properties. This research suggests the potential of 4-amino derivatives, structurally related to the compound , in various biological applications (Liu et al., 2014).
Binding of CO2 in Rhenium(I) Triscarbonyl Compounds
Stichauer et al. (2017) described rhenium(I) triscarbonyl compounds with ligands similar to (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, capable of binding CO2. These compounds demonstrate the potential for capturing and utilizing CO2, a significant aspect in environmental chemistry (Stichauer et al., 2017).
Propriétés
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKZNHAVAZJJJB-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

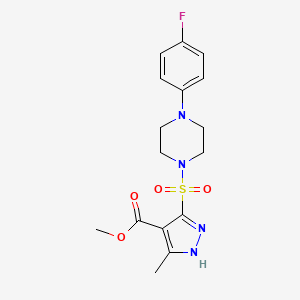

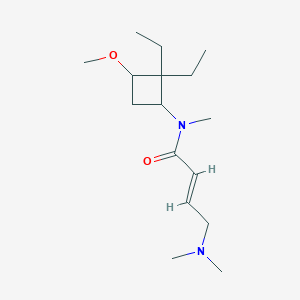
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)
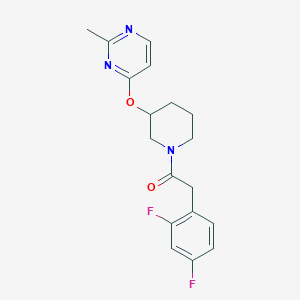


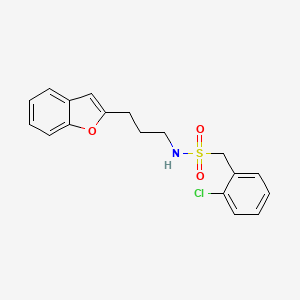

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)
